Halogen-Bond Donor Capacity vs. Bromo Analogue
In the isostructural 5,7‑dimethyl‑3‑methylsulfinyl‑1‑benzofuran series, the 4‑iodophenyl derivative forms a well‑defined intermolecular I···O halogen bond [I···O = 3.145 (2) Å; C–I···O angle = 164.01 (9)°], whereas the 4‑bromophenyl analogue exhibits only aromatic π–π and C–H···π contacts with no Br···O halogen bond [REFS‑1][REFS‑2]. This difference arises because iodine possesses a significantly larger positive σ‑hole than bromine, enabling directional non‑covalent interactions that can dominate crystal packing.
vs no Br···O bond (π–π only)
| Evidence Dimension | Intermolecular halogen‑bond distance (I···O / Br···O) |
|---|---|
| Target Compound Data | I···O = 3.145 (2) Å; C–I···O = 164.01 (9)° [2‑(4‑iodophenyl)‑5,7‑dimethyl‑3‑methylsulfinyl‑1‑benzofuran] |
| Comparator Or Baseline | No Br···O halogen bond; π–π centroid distance 3.857 (2) Å [2‑(4‑bromophenyl)‑5‑methyl‑3‑methylsulfinyl‑1‑benzofuran] |
| Quantified Difference | Presence of halogen bond (I···O) vs. absence (Br···O); 3.145 Å bond vs. no bond |
| Conditions | Single‑crystal X‑ray diffraction; 293 K (I) and 173 K (Br); Mo Kα radiation |
Why This Matters
Procurement of the iodo analogue is mandatory when the application relies on directional halogen‑bond‑driven crystal packing, co‑crystal design, or protein–ligand halogen‑bond interactions, as the bromo analogue cannot serve as a halogen‑bond donor in this context.
- [1] Choi HD, Seo PJ, Son BW, Lee U. 2‑(4‑Iodophenyl)‑5,7‑dimethyl‑3‑methylsulfinyl‑1‑benzofuran. Acta Crystallogr E. 2008;64(Pt 6):o1055. doi:10.1107/S1600536808014104. View Source
- [2] Choi HD, Seo PJ, Son BW, Lee U. 2‑(4‑Bromophenyl)‑5‑methyl‑3‑methylsulfinyl‑1‑benzofuran. Acta Crystallogr E. 2007;63(Pt 7):o3138. doi:10.1107/S160053680702973X. View Source
